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Compound of Interest

Get Quote

2-(3-Chloro-4-methoxyphenyl)-2-
Compound Name:
oxoacetic acid

Cat. No.: B11817747

Part 1: Executive Summary & Technical
Specifications

Compound ldentity:

IUPAC Name: 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid

Common Synonyms: (3-Chloro-4-methoxyphenyl)glyoxylic acid; 3-Chloro-4-methoxy-alpha-
oxobenzeneacetic acid.

CAS Number: [Not widely indexed as the free acid; often indexed as Ethyl Ester or Sodium
Salt. Reference Patent CH638532A5 identifies the specific acid form].

Target Audience: Medicinal Chemists, Process Development Scientists (PDE4 inhibitors,
Cephalosporin intermediates).

The Critical Benchmark: Melting Point
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For researchers synthesizing or sourcing this intermediate, the melting point is the primary
"Go/No-Go" quality gate.

Parameter Specification Source | Context

Validated via Patent

Target Melting Point 81-82°C
CH638532A5 [1]
2-(3-Chloro-4-

Common Impurity MP 91-96°C methoxyphenyl)acetic acid
(Over-reduced impurity) [2]

Appearance Yellowish crystalline solid Typical of alpha-keto acids

CRITICAL WARNING: There is a high risk of confusion between the oxoacetic (glyoxylic) acid

and the acetic acid derivative.
e Target (Oxo): 81-82 °C
e Impurity (Non-Oxo): 91-96 °C

If your sample melts above 90 °C, you have likely reduced the keto group or purchased the

wrong starting material.

Part 2: Comparative Analysis & Performance

This section objectively compares the target compound against its closest structural analogs
and downstream derivatives to aid in identification and troubleshooting.

Structural Analog Comparison
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Compound Structure Note Melting Point Solubility Profile

Soluble in EtOAc,
3-Cl, 4-OMe, alpha- ]
Target Compound Ket 81-82 °C DCM; Moderate in
eto
H20

Lower polarity; Higher

"Over-Reduced" 3-Cl, 4-OMe, alpha- o
91-96 °C MP indicates loss of
Analog Methylene
keto group
4-
Non-Chlorinated Methoxyphenylglyoxyli
4-OMe, alpha-Keto 87-89 °C ) yPRenyigyoxy
Analog c acid; Cl atom lowers
MP slightly
Often the precursor;
o Ethyl 2-(3-Cl-4- i _ o
Ethyl Ester Derivative Oil / Low Solid hydrolysis yields the

OMe)-2-oxoacetate
target

Synthesis Performance: Friedel-Crafts Acylation

The most robust route to this compound is the Friedel-Crafts acylation of 2-chloroanisole.

» Reagent Choice: Oxalyl chloride is superior to ethyl oxalyl chloride for direct acid isolation,
though the ester route offers easier purification.

o Regioselectivity: The methoxy group directs para, but the chlorine at position 2 reinforces
this. The 3-position is sterically hindered, and the 5-position is less activated.

 Yield Expectations: 75-85% (optimized).

Part 3: Experimental Protocol (Synthesis &
Characterization)
Workflow Visualization

The following diagram outlines the synthesis logic and purity checkpoints.
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Figure 1: Synthesis pathway and critical melting point checkpoints for purity validation.

Detailed Protocol

Objective: Synthesis of 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid.

1. Acylation Step:

e Setup: Flame-dried 3-neck flask, N2 atmosphere.

e Reagents: 2-Chloroanisole (1.0 eq), Oxalyl Chloride (1.2 eq), AICI3 (1.2 eq), DCM (Solvent).

e Procedure:

o

Dissolve AICI3 in DCM at 0 °C.

[¢]

Add Oxalyl Chloride dropwise (maintain <5 °C).

[e]

Add 2-Chloroanisole dropwise over 30 mins.

o

Observation: Mixture turns dark red/brown (formation of acylium complex).
o Stir at RT for 2-3 hours.

2. Hydrolysis & Isolation:

e Quench: Pour reaction mixture onto crushed ice/HCI.

o Extraction: Extract aqueous layer with DCM (x3).
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» Alkaline Extraction (Purification Trick): Extract the organic layer with sat. NaHCO3. The acid
moves to the aqueous phase; unreacted anisole stays in DCM.

 Acidification: Acidify the aqueous NaHCO3 layer to pH 1 with conc. HCI. The product
precipitates as a yellowish solid.[1]

3. Crystallization:
« Filter the solid.[2]

» Recrystallize from Toluene or a Benzene/Hexane mixture (historical standard). Modern green
alternative: Ethyl Acetate/Heptane.

e Dry: Vacuum dry at 40 °C.
4. Validation:
» Melting Point: Measure using a capillary apparatus (ramp 1 °C/min near 80 °C).

e Acceptance Criteria: Onset > 80 °C, Clear melt < 83 °C.

Part 4: Troubleshooting & Mechanism
Why the Melting Point Matters (Mechanistic Insight)

The alpha-keto group is highly reactive. If the melting point is depressed (e.g., 70-75 °C), it
often indicates decarboxylation or hydration.

o Decarboxylation: Glyoxylic acids can lose CO2 to form the aldehyde (3-chloro-4-
methoxybenzaldehyde).

o Check: Smell the sample.[3] Aldehydes have a distinct almond/sweet odor. The acid
should be odorless or faintly acidic.

o Hydration: The keto group can form a gem-diol in the presence of moisture.

o Check: Dry the sample thoroughly under P205 vacuum before MP determination.
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Figure 2: Diagnostic decision tree based on melting point observation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11817747/docs#melting-point-reference-guide-2-3-
chloro-4-methoxyphenyl-2-oxoacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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